molecular formula C25H23N5O5 B14116689 methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B14116689
M. Wt: 473.5 g/mol
InChI Key: UNNJSIMUXQWKCU-UHFFFAOYSA-N
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Description

Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multiple steps, including the formation of the imidazo[2,1-f]purin core and subsequent functionalization. The key steps typically involve:

    Formation of the imidazo[2,1-f]purin core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the methoxy, methyl, and phenyl groups through substitution reactions.

    Esterification: The final step involves esterification to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the complex imidazo[2,1-f]purin structure.

    3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains similar aromatic rings and functional groups but differs in overall structure and reactivity.

Uniqueness

Methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of aromatic rings, functional groups, and the imidazo[2,1-f]purin core sets it apart from simpler compounds.

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-15-10-11-19(34-3)17(12-15)30-18(16-8-6-5-7-9-16)13-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)14-20(31)35-4/h5-13H,14H2,1-4H3

InChI Key

UNNJSIMUXQWKCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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